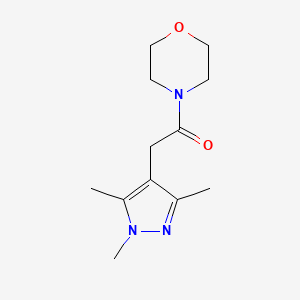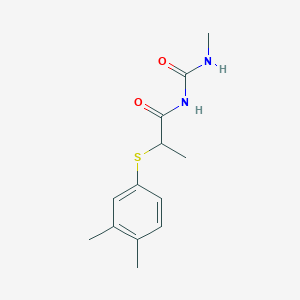![molecular formula C14H16N2O3 B7505460 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione, also known as MPTP, is a pyrimidine derivative that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of complex I of the mitochondrial electron transport chain, which has led to its use as a tool in studying Parkinson's disease and other neurodegenerative disorders. In
作用机制
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is a potent inhibitor of complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can lead to oxidative stress and cell death. The metabolism of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione to MPP+ in the brain also contributes to its neurotoxic effects.
Biochemical and Physiological Effects
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been shown to cause a decrease in ATP production and an increase in ROS generation, leading to oxidative stress and cell death. In the brain, 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
实验室实验的优点和局限性
The use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in scientific research has several advantages, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. However, there are also limitations to its use, including the fact that it is a potent neurotoxin that can be dangerous if mishandled.
未来方向
There are several future directions for research involving 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. One area of interest is the development of new drugs that can selectively target complex I of the mitochondrial electron transport chain, without the neurotoxic effects of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. Another area of interest is the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the mechanisms of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione-induced neurotoxicity, with the aim of developing new treatments for Parkinson's disease and other neurodegenerative disorders.
合成方法
The synthesis of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione involves the reaction of 4-methylphenol with ethyl 2-cyanoacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with guanidine to form the pyrimidine ring, which is subsequently hydrolyzed to yield 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. The overall yield of this synthesis is approximately 50%.
科学研究应用
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been widely used as a tool in scientific research, particularly in the study of Parkinson's disease. 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized in the brain to form MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease. This has led to the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a model for Parkinson's disease in animal studies.
属性
IUPAC Name |
1,3-dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)19-9-11-8-13(17)16(3)14(18)15(11)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZTXXMTAFUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)

![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)

![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)




![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)

